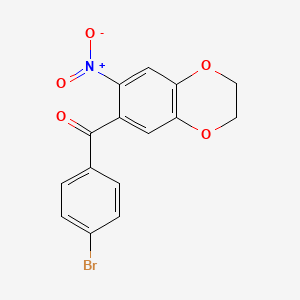![molecular formula C21H21BrClN5O B12490376 [1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B12490376.png)
[1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a piperazine ring, and various substituents including bromine, chlorine, and methyl groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of 1-[1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine (piperazine), and a carbonyl compound.
Substitution reactions:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of alternative solvents and catalysts to enhance reaction efficiency .
Análisis De Reacciones Químicas
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be used to modify the triazole ring or the piperazine ring, potentially leading to the formation of dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antimicrobial, antiviral, and anticancer activities.
Biology: In biological research, this compound is used as a tool to study various biochemical pathways and molecular targets. It can be used to investigate the mechanisms of action of various enzymes and receptors.
Industry: In the industrial sector, this compound can be used as an intermediate in the synthesis of more complex molecules. .
Mecanismo De Acción
The mechanism of action of 1-[1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biochemical pathways. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to the modulation of the activity of the target protein, resulting in various biological effects .
Comparación Con Compuestos Similares
1-[1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl]-4-(3-chlorophenyl)piperazine can be compared with other similar compounds, such as:
1-(4-bromo-3-methylphenyl)-5-methyl-1,2,3-triazole-4-carbonyl derivatives: These compounds share the triazole core but may have different substituents, leading to variations in their biological activities.
Piperazine derivatives: Compounds with a piperazine ring and various substituents can have different pharmacological profiles and applications.
Triazole derivatives: Other triazole-containing compounds can be used as antifungal, antiviral, and anticancer agents, highlighting the versatility of the triazole scaffold
Propiedades
Fórmula molecular |
C21H21BrClN5O |
|---|---|
Peso molecular |
474.8 g/mol |
Nombre IUPAC |
[1-(4-bromo-3-methylphenyl)-5-methyltriazol-4-yl]-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H21BrClN5O/c1-14-12-18(6-7-19(14)22)28-15(2)20(24-25-28)21(29)27-10-8-26(9-11-27)17-5-3-4-16(23)13-17/h3-7,12-13H,8-11H2,1-2H3 |
Clave InChI |
ZFIMAESDQKOZPW-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


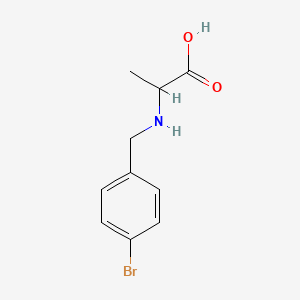
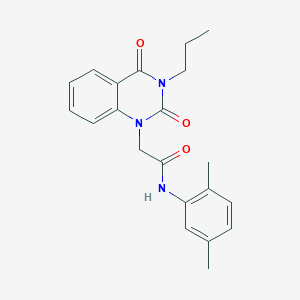
![N-{2-[(2,3-dimethoxybenzyl)amino]ethyl}pyridine-4-carboxamide](/img/structure/B12490305.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12490313.png)
![tert-butyl {1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B12490318.png)

![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-{[(3,4,5-triethoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12490336.png)
![Methyl {[4-(4-bromophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B12490342.png)
![1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12490344.png)
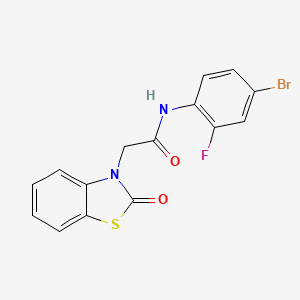
![N-[(2-benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]cyclopropanamine](/img/structure/B12490359.png)
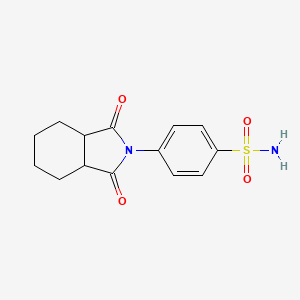
![Propyl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12490366.png)
